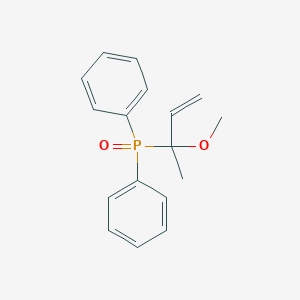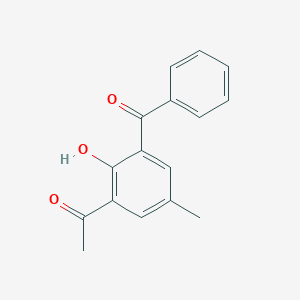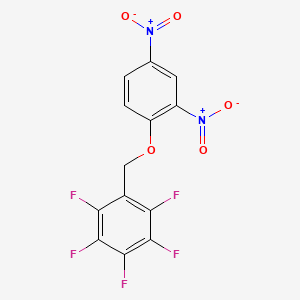
2-Aminooctadec-8-ene-1,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctadec-8-ene-1,3,4-triol typically involves the use of long-chain fatty acids and amino alcohols. One common method includes the condensation of a long-chain aldehyde with an amino alcohol, followed by reduction and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingoid bases.
Substitution: Formation of N-acylated or N-sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminooctadec-8-ene-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Aminooctadec-8-ene-1,3,4-triol involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
Phytosphingosine: Differs by having an additional hydroxyl group at C4 instead of a double bond.
Sphingosine: Lacks the hydroxyl group at C4 and has a trans-double bond between C4 and C5.
Uniqueness: 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity compared to other sphingoid bases .
Eigenschaften
CAS-Nummer |
81520-97-0 |
|---|---|
Molekularformel |
C18H37NO3 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3 |
InChI-Schlüssel |
CQKNELOTFUSOTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





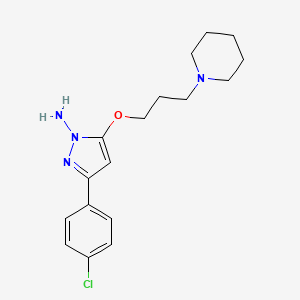
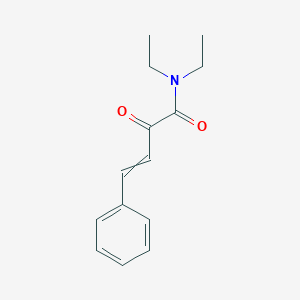

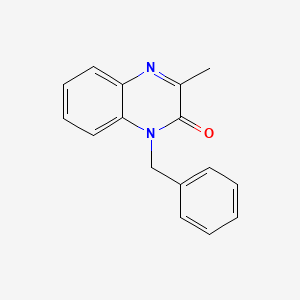
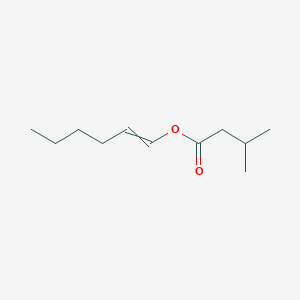
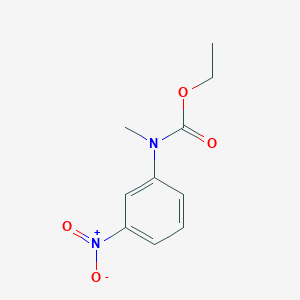
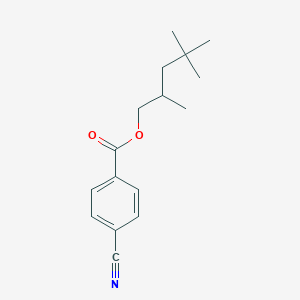
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
